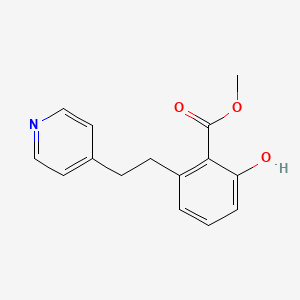![molecular formula C27H26N2O2 B6339514 3-[2-[4-[2-methoxy-5-[2-(3-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine CAS No. 365542-40-1](/img/structure/B6339514.png)
3-[2-[4-[2-methoxy-5-[2-(3-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-[4-[2-methoxy-5-[2-(3-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine is a complex organic compound that features a pyridine ring substituted with a phenoxy group, which is further substituted with a methoxy group and a pyridyl ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-[2-methoxy-5-[2-(3-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine can be achieved through a multi-step process involving several key reactions:
Formation of the Pyridyl Ethyl Intermediate: The initial step involves the synthesis of the pyridyl ethyl intermediate. This can be achieved through the alkylation of 3-pyridylmethanol with an appropriate alkyl halide under basic conditions.
Methoxylation: The next step involves the introduction of the methoxy group. This can be done through the methylation of the hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.
Phenoxy Group Introduction: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the methoxylated intermediate with a phenol derivative under basic conditions.
Final Coupling: The final step involves the coupling of the phenoxy intermediate with the pyridine ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
3-[2-[4-[2-methoxy-5-[2-(3-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridyl ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various biological pathways.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used in the development of new catalysts and other industrially relevant compounds.
作用机制
The mechanism of action of 3-[2-[4-[2-methoxy-5-[2-(3-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine involves its interaction with specific molecular targets and pathways. The pyridine and phenoxy groups can interact with various enzymes and receptors, modulating their activity. The methoxy group can also influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-[2-[4-[2-methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine: Similar structure but with a different substitution pattern on the pyridine ring.
3-[2-[4-[2-methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine: Similar structure but with a different substitution pattern on the pyridine ring.
3-[2-[4-[2-methoxy-5-[2-(5-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
The unique substitution pattern of 3-[2-[4-[2-methoxy-5-[2-(3-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine gives it distinct chemical and biological properties. The specific arrangement of the methoxy, phenoxy, and pyridyl groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
3-[2-[4-[2-methoxy-5-(2-pyridin-3-ylethyl)phenoxy]phenyl]ethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-30-26-15-12-22(7-9-24-5-3-17-29-20-24)18-27(26)31-25-13-10-21(11-14-25)6-8-23-4-2-16-28-19-23/h2-5,10-20H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMZOCPEMFBHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CN=CC=C2)OC3=CC=C(C=C3)CCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B6339443.png)

![4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline dihydrochloride](/img/structure/B6339459.png)
![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339473.png)

![2-Methyl-6-{2-[5-(toluene-4-sulfonyl)-thiophen-2-yl]-vinyl}-benzoic acid methyl ester](/img/structure/B6339478.png)

![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339488.png)

![Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate](/img/structure/B6339513.png)

![2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester](/img/structure/B6339523.png)
![2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester](/img/structure/B6339535.png)
![ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoate](/img/structure/B6339538.png)
